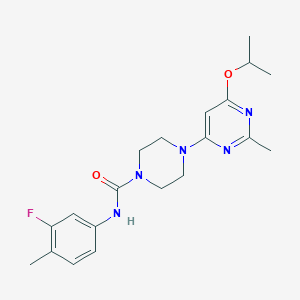
N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Discovery and Development
N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide belongs to a class of compounds that have been explored extensively in medicinal chemistry. A significant application area includes the discovery and development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) carboxamides, closely related to the compound , have been identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009). These compounds have shown efficacy in tumor models and have been advanced to clinical trials.
Neurological and Psychiatric Disorders
The compound's structure is similar to those used in the development of PET radioligands for imaging serotonin 5-HT1A receptors. This is crucial for studying neuropsychiatric disorders. For instance, certain N-(4-[(18)F]-fluoropyridin-2-yl) carboxamides have shown high affinity as 5-HT1A receptor antagonists and are promising candidates for in vivo quantification of these receptors (García et al., 2014). Similarly, compounds like 18F-Mefway, which share structural similarities, have been used for PET imaging of serotonin receptors in humans, offering insights into disorders like Alzheimer's disease (Choi et al., 2015).
Anti-Inflammatory and Antimicrobial Applications
Piperazine derivatives, which include the mentioned compound, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For example, certain ibuprofen analogs with piperazine components have shown potent anti-inflammatory activity (Rajasekaran et al., 1999). Additionally, new urea and thiourea derivatives of piperazine doped with Febuxostat have exhibited significant antimicrobial and antiviral activities (Reddy et al., 2013).
Cancer Research
In the field of oncology, similar compounds have been investigated for their potential in cancer treatment. For example, the synthesis and evaluation of substituted pyrimidine-piperazine compounds have shown anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017). These studies contribute to the understanding of how such compounds can be used in cancer therapeutics.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-13(2)28-19-12-18(22-15(4)23-19)25-7-9-26(10-8-25)20(27)24-16-6-5-14(3)17(21)11-16/h5-6,11-13H,7-10H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQDLUNYAJGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

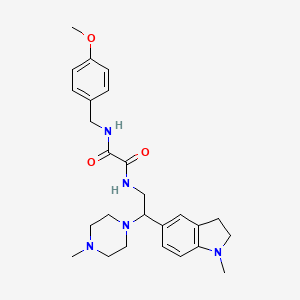
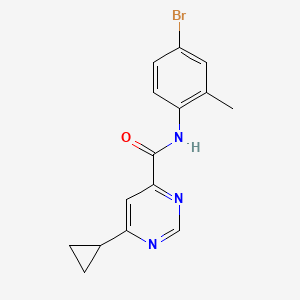
methanone](/img/structure/B2655050.png)
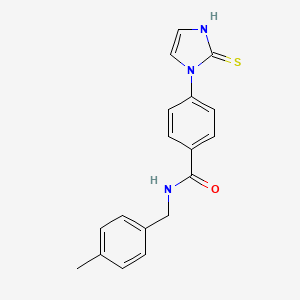
![2-[[1-(2-Hydroxyethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2655053.png)
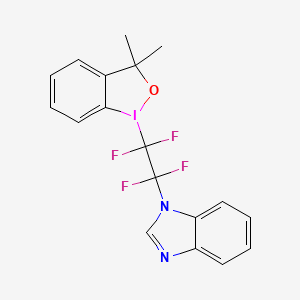
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2655055.png)

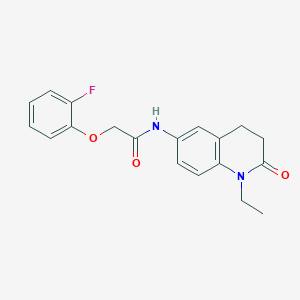
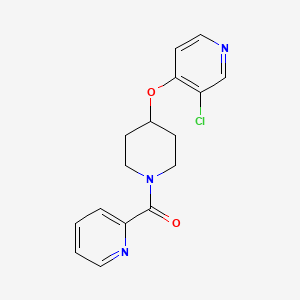
![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)
![N,4-dimethyl-N-(1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide](/img/structure/B2655066.png)
![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)
